molecular formula C11H5BrClF2NO B14081448 2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine

2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine

Cat. No.: B14081448
M. Wt: 320.52 g/mol
InChI Key: UEVZJWBYTNFMGH-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine is a complex organic compound that features a pyridine ring substituted with bromine, fluorine, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-bromo-2-fluorophenol. One common method involves the bromination of 2-fluorophenol using bromine in dichloromethane at low temperatures . The resulting 4-bromo-2-fluorophenol can then be further reacted with other reagents to introduce the pyridine ring and additional substituents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of halogen substituents on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H5BrClF2NO

Molecular Weight

320.52 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine

InChI

InChI=1S/C11H5BrClF2NO/c12-6-1-2-10(8(14)3-6)17-11-9(15)4-7(13)5-16-11/h1-5H

InChI Key

UEVZJWBYTNFMGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)OC2=C(C=C(C=N2)Cl)F

Origin of Product

United States

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